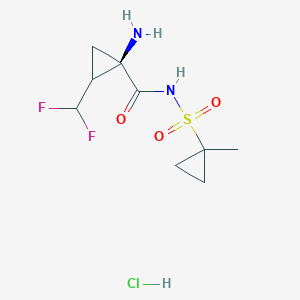
3,4-Dibromo-2-iodothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-2-iodothiophene is a polyhalogenated thiophene derivative Thiophene is a five-membered heterocyclic compound containing one sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-iodothiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, where halogen atoms migrate within the thiophene ring under the influence of a strong base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) . Another method involves the simultaneous introduction of bromine and iodine atoms using reagents like N-iodosuccinimide or molecular iodine in the presence of catalysts .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromo-2-iodothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are commonly used to form carbon-carbon bonds with this compound .
Common Reagents and Conditions:
Substitution Reactions: Reagents like n-butyllithium or Grignard reagents in solvents like tetrahydrofuran (THF) at low temperatures.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products:
Substitution Reactions: Formation of various substituted thiophene derivatives.
Cross-Coupling Reactions: Formation of biaryl compounds and other complex organic molecules.
Wissenschaftliche Forschungsanwendungen
3,4-Dibromo-2-iodothiophene has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of conjugated polymers and organic semiconductors .
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties .
Medicine: Explored for its use in drug development, particularly in the design of novel therapeutic agents .
Wirkmechanismus
The mechanism of action of 3,4-Dibromo-2-iodothiophene depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport, making it suitable for use in semiconductors and optoelectronic devices. In biological systems, the presence of halogen atoms can enhance the compound’s ability to interact with biological targets, potentially leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dibromo-2-chlorothiophene
- 3,4-Dibromo-2-fluorothiophene
- 3,4-Dibromo-2-methylthiophene
Comparison: 3,4-Dibromo-2-iodothiophene is unique due to the presence of both bromine and iodine atoms, which impart distinct electronic and steric properties. Compared to its analogs, the iodine atom in this compound can participate in specific interactions, such as halogen bonding, which can influence its reactivity and applications .
Eigenschaften
Molekularformel |
C4HBr2IS |
|---|---|
Molekulargewicht |
367.83 g/mol |
IUPAC-Name |
3,4-dibromo-2-iodothiophene |
InChI |
InChI=1S/C4HBr2IS/c5-2-1-8-4(7)3(2)6/h1H |
InChI-Schlüssel |
CWGLUYPBICIKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(S1)I)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-methylphenoxy)propanamide](/img/structure/B14776224.png)




![tert-Butyl 3-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-1-yl)azetidine-1-carboxylate](/img/structure/B14776258.png)
![N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776263.png)
![(8R)-8-hydroxy-3,5,10-trioxatricyclo[6.2.1.02,6]undecane-4,9-dione](/img/structure/B14776264.png)
![1-[(2-Fluorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride](/img/structure/B14776269.png)

![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)

